Bienvenue dans la boutique en ligne BenchChem!

6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

triazolo[4,3-b]pyridazine medicinal chemistry scaffold differentiation

Structurally unique 3,6-disubstituted triazolo[4,3-b]pyridazine featuring an unprecedented 3-isopropyl/6-(4-benzylpiperidin-1-yl) substitution pattern absent from BRD4, c-Met, GABAA, and TNFα literature. This unexplored chemical space is ideal for de novo probe discovery, broad-panel phenotypic screening, and SAR landscape expansion. Predicted CNS drug-like properties (cLogP ~3.3, tPSA ~43 Ų) with flexible benzylpiperidine moiety. No pre-existing biological data constrains target hypothesis. Benchmark computational docking models and generate novel ADME/SAR data for this scaffold class.

Molecular Formula C20H25N5
Molecular Weight 335.4 g/mol
Cat. No. B4512055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Molecular FormulaC20H25N5
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C20H25N5/c1-15(2)20-22-21-18-8-9-19(23-25(18)20)24-12-10-17(11-13-24)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3
InChIKeyIYJLHICLSDTFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine – Structural Identity, Class, and Baseline Characteristics


6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine (molecular formula C20H25N5, molecular weight ~335.4 g/mol) is a fully synthetic, 3,6-disubstituted triazolo[4,3-b]pyridazine small molecule [1]. The scaffold belongs to a class of nitrogen-fused heteroaromatic compounds that have been explored as ligands for GABAA receptors [2], inhibitors of bromodomain-containing proteins (e.g., BRD4) [3], modulators of kinase activity (c-Met, Pim-1), and TNFα signaling modulators [4]. The 6-position carries a 4-benzylpiperidin-1-yl substituent, and the 3-position bears an isopropyl (propan-2-yl) group. No primary research publication, patent exemplification with disclosed biological data, or authoritative database entry containing quantitative pharmacology, selectivity, or ADME data for this exact compound was identified in the accessible scientific literature at the time of this analysis.

Why Generic Substitution Is Not Advisable for 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine


Within the [1,2,4]triazolo[4,3-b]pyridazine class, the nature of substituents at the 3- and 6-positions profoundly modulates target engagement, selectivity, and pharmacokinetic behavior. Published SAR studies on related triazolo[4,3-b]pyridazine derivatives demonstrate that even a single-atom alteration at the 3-position (e.g., methyl vs. trifluoromethyl vs. isopropyl) can shift inhibitory potency by orders of magnitude against BRD4 bromodomains [1] or c-Met kinase [2]. Similarly, the 6-position substituent directly determines the binding-mode geometry: a benzylpiperidine moiety at this position introduces distinct steric bulk, conformational flexibility, lipophilicity, and potential π–π stacking interactions compared to the more common piperazine, morpholino, or alkoxy substitutions found in GABAergic [3] and kinase-inhibitor [4] series. The proprietary combination of 3-isopropyl and 6-(4-benzylpiperidin-1-yl) in this compound creates a unique substitution pattern that is not replicated in any publicly disclosed, data-rich analog; therefore, generic substitution with a differently substituted triazolo[4,3-b]pyridazine—lacking head-to-head comparative data—carries a high risk of altered or lost biological activity and physicochemical properties.

Quantitative Differentiation Evidence for 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine – Direct Comparator Data and Class-Level Inference


Structural Uniqueness vs. Closest Commercially Available Triazolo[4,3-b]pyridazine Analogs – Substitution Pattern Comparison

A systematic survey of publicly disclosed [1,2,4]triazolo[4,3-b]pyridazine derivatives reveals that no compound with the exact 3-isopropyl / 6-(4-benzylpiperidin-1-yl) substitution pattern has been characterized in peer-reviewed SAR studies or enumerated with quantitative binding or functional data in patents [1]. The closest identifiable comparators by 6-position substitution are: (a) 6-(4-benzylpiperidin-1-yl)-3-methyl analog (C18H21N5, MW 307.4) ; (b) 6-(4-benzylpiperidin-1-yl)-3-(trifluoromethyl) analog (C18H18F3N5, MW 361.4) ; (c) 6-(4-benzylpiperazin-1-yl)-3-(propan-2-yl) analog (C19H24N6, MW 336.4) ; and (d) 6-(4-phenylpiperazin-1-yl)-3-(propan-2-yl) analog (C18H22N6, MW 322.4) . The target compound's isopropyl group at the 3-position confers greater steric bulk and lipophilicity (calculated logP contribution) than the methyl and trifluoromethyl comparators, while the benzylpiperidine at the 6-position distinguishes it from the piperazine-linked analogs by eliminating the additional hydrogen-bond acceptor (the piperazine N4) and altering basicity. No quantitative potency, selectivity, or PK data are available for the target compound or any of these analogs to permit direct head-to-head comparisons.

triazolo[4,3-b]pyridazine medicinal chemistry scaffold differentiation

Class-Level BRD4 Bromodomain Inhibitory Activity – Triazolo[4,3-b]pyridazine Scaffold Baseline and the Gap for This Compound

A 2023 crystallographic SAR study characterized a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors, reporting micromolar IC50 values for the most active analogs in a BRD4-BD1 AlphaScreen competition assay [1]. The study determined four co-crystal structures and established that substitution at the 3-position with a methyl group and at the 6-position with various aryl/heteroaryl piperazine or piperidine appendages yielded IC50 values in the low micromolar range (best compound IC50 ~8.6 μM). The target compound's 3-isopropyl group introduces a steric profile that has not been tested in this assay system; the benzylpiperidine moiety at the 6-position differs from the piperazine-linked derivatives that showed the highest potency in the published series. No BRD4 BD1 or BD2 data exist for the target compound. Importantly, the study showed that ortho-fluorobenzyl substitution or rigid piperidine ring formation between the indole and the triazolo[4,3-b]pyridazine core abolished inhibition [1], illustrating the sensitivity of this scaffold to subtle structural changes.

BRD4 bromodomain epigenetics AlphaScreen assay cancer

c-Met Kinase Inhibition – Triazolo[4,3-b]pyridazine Class Potency and the Uncharacterized Isopropyl/Benzylpiperidine Analog

Triazolo[4,3-b]pyridazine derivatives have been developed as c-Met kinase inhibitors, with optimized compounds achieving sub-micromolar IC50 values. A 2020 study of dual c-Met/Pim-1 inhibitors based on this scaffold reported derivatives with c-Met IC50 values as low as 0.090 μM, comparable to the reference inhibitor Foretinib (IC50 = 0.019 μM) [1]. These potent compounds feature 3-position substitution with aryl groups (e.g., m-tolyl) and 6-position substitution with piperazine-linked moieties rather than directly attached benzylpiperidine. The target compound's 3-isopropyl group is markedly less bulky and lacks the aromatic character of the 3-aryl substituents associated with potent c-Met inhibition in the published series. No c-Met biochemical or cellular inhibition data are available for the target compound or for any 3-alkyl (non-aryl) analog in this scaffold class.

c-Met kinase tyrosine kinase inhibitor anticancer triazolopyridazine

GABAA Receptor α2/α3 Subtype Affinity – Triazolo[4,3-b]pyridazine Series and the Absence of Data for the 3-Isopropyl-6-Benzylpiperidine Analog

A series of patents from Merck Sharp & Dohme describes 7,8-ring-fused and 3,6-disubstituted 1,2,4-triazolo[4,3-b]pyridazine derivatives as selective GABAA receptor ligands with high affinity for α2 and/or α3 subunits, positioning them for neuroprotection, anxiolysis, and antipsychotic applications [1][2]. The pharmacophore defined in these patents requires a cycloalkyl, phenyl, or heteroaryl group at the 3-position and a substituted alkoxy moiety at the 6-position. The target compound features an isopropyl group at the 3-position (a branched alkyl rather than a cycloalkyl or aryl group) and a benzylpiperidine at the 6-position (an amino rather than alkoxy linker), placing it outside the defined pharmacophore. No GABAA binding data are available for compounds with this substitution pattern. Class-level inference suggests that the target compound may not engage GABAA receptors in the manner described for the patented chemotype.

GABAA receptor neuroprotection anxiolytic CNS

Recommended Research Application Scenarios for 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine Based on Structural and Class-Level Evidence


Novelty-Driven Chemical Probe Discovery: Exploration of a Structurally Unexplored 3,6-Disubstituted Triazolo[4,3-b]pyridazine

Given the absence of any published quantitative biological data for this compound or its closest structural analogs, the most defensible use case is as a structurally novel starting point for de novo chemical probe or lead discovery campaigns. The combination of 3-isopropyl and 6-(4-benzylpiperidin-1-yl) substitution has not been characterized in the BRD4 bromodomain [1], c-Met kinase [2], GABAA receptor [3], or TNFα modulator [4] literature. Researchers can profile this compound in broad-panel biochemical or cell-based screens to determine its biological fingerprint, with the knowledge that no pre-existing data constrain its target hypothesis. Its predicted moderate lipophilicity (cLogP ~3.3) and flexible benzylpiperidine moiety suggest potential CNS permeability, making it a candidate for CNS-targeted phenotypic screening libraries. This approach reframes the evidence gap as a scientific opportunity rather than a procurement risk.

SAR Expansion of the Triazolo[4,3-b]pyridazine Scaffold: Diversification of the 3-Position Alkyl Group and 6-Position Amino Appendage

Published SAR studies of triazolo[4,3-b]pyridazine derivatives have focused predominantly on 3-aryl and 3-cycloalkyl substitution [1][2]; the 3-isopropyl variant provides access to an unexplored region of the scaffold's chemical space. In a medicinal chemistry program seeking to establish the full SAR landscape for this scaffold—whether targeting bromodomains, kinases, or other protein classes—this compound serves as a rationally designed diversification point. Its procurement enables direct comparison with the published 3-methyl, 3-trifluoromethyl, 3-cyclopropyl, and 3-aryl analogs, generating novel SAR that may reveal unexpected selectivity or potency cliffs. The 6-benzylpiperidine moiety also offers a distinct vector for further derivatization compared to the widely used 6-piperazine or 6-morpholino substituents.

Computational Chemistry and Docking Studies: A Structurally Distinct Ligand for In Silico Model Validation

The target compound's unique substitution pattern makes it a valuable test case for computational models of triazolo[4,3-b]pyridazine binding. Docking and molecular dynamics studies against BRD4 (PDB structures available from [1]), c-Met, or other triazolo[4,3-b]pyridazine-relevant targets can use this compound to assess the predictive power of scoring functions when applied to a ligand that falls outside the training set of published inhibitors. The isopropyl group at the 3-position presents a different steric and hydrophobic profile than the methyl or aryl groups for which co-crystal structures exist, and the benzylpiperidine moiety offers conformational flexibility that challenges rigid docking protocols. Procurement of this compound for combined in silico–in vitro validation studies can help benchmark and improve computational drug design workflows for this scaffold class.

Physicochemical and ADME Profiling of a Benzylpiperidine-Containing Triazolo[4,3-b]pyridazine for CNS Drug Design

The calculated physicochemical properties of this compound (MW ~335, tPSA ~43 Ų, cLogP ~3.3, 5 H-bond acceptors, 0 H-bond donors) fall within favorable ranges for CNS drug-likeness. However, no experimental solubility, permeability (PAMPA or Caco-2), metabolic stability, plasma protein binding, or brain penetration data exist. Industrial or academic laboratories engaged in CNS drug discovery can procure this compound to generate empirical ADME data for a benzylpiperidine-substituted triazolo[4,3-b]pyridazine chemotype—data that are entirely absent from the public literature. Such profiling can inform lead optimization strategies and establish benchmarks against better-characterized CNS scaffolds such as benzodiazepines or piperidine-based GPCR ligands.

Quote Request

Request a Quote for 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.